molecular formula C23H17F3N4O3 B2646111 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251678-43-9

2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2646111
CAS No.: 1251678-43-9
M. Wt: 454.409
InChI Key: GHTNLBSQXPPBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, pyridine, and acetamide moieties

Properties

IUPAC Name

2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3/c1-14-7-2-3-8-15(14)20-28-21(33-29-20)16-9-6-12-30(22(16)32)13-19(31)27-18-11-5-4-10-17(18)23(24,25)26/h2-12H,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTNLBSQXPPBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally the acetamide linkage. The reaction conditions often involve the use of solvents such as dichloromethane, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry can be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

The compound 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C20H18F3N3O2
  • Molecular Weight : 393.37 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily attributed to its structural components, particularly the oxadiazole and dihydropyridine moieties. These structures are known to exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives often display significant antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) strains . The mechanism is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Properties

The dihydropyridine structure is associated with anticancer activity. Compounds containing this moiety have been reported to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways . In vitro studies have demonstrated that related compounds can effectively reduce cell viability in various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes involved in metabolic pathways or cell signaling.
  • DNA Intercalation : The compound's ability to intercalate into DNA could disrupt replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that derivatives can induce oxidative stress in bacterial and cancer cells, leading to cell death.

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
1MRSA8 µg/mL
2E. coli16 µg/mL
3Candida spp.32 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on L929 mouse fibroblast cells revealed that the compound exhibits low toxicity at therapeutic concentrations. For example, at concentrations up to 100 µM, cell viability remained above 90%, suggesting a favorable therapeutic index for potential drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.